molecular formula C10H8N2 B076906 3-Phenylpyridazine CAS No. 15150-84-2

3-Phenylpyridazine

Cat. No.: B076906
CAS No.: 15150-84-2
M. Wt: 156.18 g/mol
InChI Key: XWSSUYOEOWLFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the third position. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

3-Phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) . These targets play a crucial role in the regulation of gene expression, and their dysregulation can lead to various diseases, including cancer.

Mode of Action

It is known that pyridazinone derivatives, which include this compound, have the capacity to inhibit calcium ion influx . This inhibition is crucial for the activation of various cellular processes, including platelet aggregation .

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to its broad spectrum of activity. For instance, by inhibiting calcium ion influx, it can impact the signaling pathways that rely on calcium as a secondary messenger . Moreover, its interaction with bromodomains can influence the epigenetic regulation of gene expression .

Pharmacokinetics

The pyridazinone nucleus, which is part of the this compound structure, is known for its diverse pharmacological activities , suggesting that it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of pharmacological activities. For instance, its capacity to inhibit calcium ion influx can lead to the suppression of platelet aggregation . Additionally, its interaction with bromodomains can alter the epigenetic landscape of cells, potentially influencing gene expression and cellular function .

Biochemical Analysis

Biochemical Properties

3-Phenylpyridazine interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . This can also include any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridazine typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method includes the reaction of phenylhydrazine with 1,2-diketones under acidic or basic conditions to form the pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: It has been investigated for its anti-inflammatory, analgesic, and antihypertensive properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 3-Phenylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .

Properties

IUPAC Name

3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSSUYOEOWLFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164799
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15150-84-2
Record name 3-Phenylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Phenylpyridazine
Reactant of Route 4
3-Phenylpyridazine
Reactant of Route 5
3-Phenylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.